tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate
Overview
Description
tert-Butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate: is a chemical compound that features a tert-butyl group, a fluorinated aromatic ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-fluoro-4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorinated carbamates on biological systems. It may serve as a model compound for investigating the interactions of fluorinated aromatic compounds with biological targets .
Medicine: Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The fluorinated aromatic ring and carbamate group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl N-(4-aminobutyl)carbamate
- tert-Butyl N-(2-fluorophenyl)carbamate
- tert-Butyl N-(4-methylphenyl)carbamate
Comparison: tert-Butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate is unique due to the presence of both a fluorinated aromatic ring and a carbamate group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the fluorine atom can enhance the compound’s stability and reactivity, while the carbamate group can influence its interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-[2-(2-fluoro-4-methylanilino)-2-oxoethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-9-5-6-11(10(15)7-9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTMBEVJRLPGIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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